

Application Notes and Protocols for PLX73086 In Vivo Administration

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These application notes provide detailed protocols for the in vivo administration of **PLX73086**, a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor. The information is intended for researchers, scientists, and drug development professionals conducting preclinical studies.

Data Presentation: In Vivo Administration of CSF1R Inhibitors

The following tables summarize quantitative data for the in vivo administration of **PLX73086** and other commonly used CSF1R inhibitors for reference.



| Compoun | Administr ation Route | Dosage | Vehicle | Species | Duration | Purpose |
|----------|------------------------------|-------------------------------------|--|---------|-------------------------|--------------------------------------|
| PLX73086 | Oral (formulated chow) | 200 mg/kg in AIN-76A chow[1] | AIN-76A standard chow | Mouse | 2-7 months (chronic)[1] | Peripheral CSF1R inhibition[1] |
| PLX73086 | Oral (formulated chow) | Not specified | Formulated diet | Mouse | 14 days[2] | Peripheral macrophag e depletion[2] |
| PLX5622 | Oral (formulated chow) | 1200 mg/kg in AIN-76A chow | AIN-76A standard chow | Mouse | 3 days to 5 weeks | Microglia depletion |
| PLX3397 | Oral (formulated chow) | 275 mg/kg in AIN-76A chow | AIN-76A standard chow | Mouse | Chronic | Microglia modulation |
| PLX5622 | Oral Gavage | 65 mg/kg body weight | 2% HPMC, 25% Polysorbat e 80 in DMSO/wat er | Mouse | Daily | Neuropathi c pain study |
| GW2580 | Oral Gavage | 80 mg/kg/day | 0.1% Tween 80, 0.5% HPMC in water | Mouse | 8 days | Microglia modulation |

Experimental Protocols



Protocol 1: Oral Administration of PLX73086 via Formulated Chow

This protocol is based on direct evidence of **PLX73086** administration in mice and is recommended for studies aiming for peripheral CSF1R inhibition.[1]

Materials:

- PLX73086 compound
- AIN-76A standard rodent chow
- Custom diet formulation service (e.g., Research Diets, Inc.)
- Experimental animals (mice)
- Standard animal housing and monitoring equipment

Procedure:

- Diet Formulation:
 - Contact a reputable custom diet vendor (e.g., Research Diets, Inc.).
 - Request the formulation of AIN-76A standard chow containing PLX73086 at a concentration of 200 mg/kg.[1]
 - Ensure the control diet is the identical AIN-76A formulation without the active compound.
- Acclimation:
 - House the animals in the experimental facility for a minimum of one week to acclimate to the environment and standard chow.
- Treatment:
 - Replace the standard chow with the PLX73086-formulated chow for the treatment group.



- Provide the control AIN-76A chow to the control group.
- Ensure ad libitum access to the respective diets and water.
- Monitoring:
 - Monitor the animals daily for any signs of toxicity or adverse effects.
 - Measure body weight and food consumption regularly (e.g., weekly) to assess for any compound-related effects.
- Duration:
 - The duration of treatment will depend on the specific experimental aims. Chronic studies
 have administered PLX73086-formulated chow for several months.[1] For peripheral
 macrophage depletion, a 14-day administration has been used.[2]

Protocol 2: Oral Gavage Administration of a CSF1R Inhibitor (Reference Protocol)

This protocol is a general guideline for oral gavage administration and is based on protocols for other CSF1R inhibitors. It is crucial to optimize the vehicle and dosage specifically for **PLX73086**.

Materials:

- PLX73086 compound
- Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Hydroxypropyl methylcellulose (HPMC), Polysorbate 80, Corn oil)
- Sterile water or saline
- Oral gavage needles (flexible plastic or stainless steel, appropriate size for the animal)
- Syringes
- Vortex mixer and/or sonicator



• Experimental animals (mice)

Procedure:

- Vehicle and Compound Preparation (Example):
 - Prepare the vehicle solution. For example, a vehicle for PLX5622 consists of 2% HPMC and 25% Polysorbate 80 in sterile water.
 - Prepare a stock solution of PLX73086 in DMSO.
 - On each day of dosing, dilute the PLX73086 stock solution with the vehicle to the final desired concentration. Vortex or sonicate to ensure a homogenous suspension.
 - The final concentration should be calculated based on the desired dosage (mg/kg) and the volume to be administered (typically 5-10 ml/kg for mice).
- · Animal Handling and Gavage:
 - Properly restrain the mouse to immobilize the head and body.
 - Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
 - Gently insert the gavage needle into the esophagus. Do not force the needle.
 - Slowly administer the compound suspension.
 - Carefully withdraw the needle.
 - Administer an equivalent volume of the vehicle solution to the control group.
- Monitoring:
 - Observe the animal for any signs of distress, aspiration, or injury immediately after the procedure and at regular intervals.
 - Monitor body weight daily or as required by the experimental design.



Mandatory Visualizations CSF1R Signaling Pathway

Caption: CSF1R signaling pathway and the inhibitory action of PLX73086.

Experimental Workflow for In Vivo PLX73086 Studies

Caption: General experimental workflow for in vivo studies using **PLX73086**.

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References

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